1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 1235386-73-8
VCID: VC6342620
InChI: InChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20)
SMILES: C1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C15H14Cl2N2OS
Molecular Weight: 341.25

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea

CAS No.: 1235386-73-8

Cat. No.: VC6342620

Molecular Formula: C15H14Cl2N2OS

Molecular Weight: 341.25

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea - 1235386-73-8

Specification

CAS No. 1235386-73-8
Molecular Formula C15H14Cl2N2OS
Molecular Weight 341.25
IUPAC Name 1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea
Standard InChI InChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20)
Standard InChI Key YJMFVGZYSRBLRM-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identification and Structural Properties

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea is a urea derivative with the molecular formula C₁₅H₁₄Cl₂N₂OS and a molecular weight of 341.25 g/mol. Its IUPAC name, 1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea, reflects the presence of three distinct substituents:

  • A cyclopropyl group conferring conformational rigidity.

  • A 3,4-dichlorophenyl group enhancing lipophilicity and electronic interactions.

  • A thiophen-3-ylmethyl group contributing to π-π stacking and hydrogen-bonding capabilities.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1235386-73-8
Molecular FormulaC₁₅H₁₄Cl₂N₂OS
Molecular Weight341.25 g/mol
SMILESC1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIKeyYJMFVGZYSRBLRM-UHFFFAOYSA-N

The compound’s Standard InChI string (InChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20)) encodes its stereochemical and connectivity details, essential for computational modeling.

Synthesis and Reaction Optimization

The synthesis of this urea derivative typically follows a multi-step protocol, leveraging nucleophilic substitution and urea bond formation. Key steps include:

  • Cyclopropane ring introduction: Achieved via [2+1] cycloaddition or alkylation of a precursor amine.

  • Thiophene functionalization: Thiophen-3-ylmethyl groups are introduced using alkyl halides or Mitsunobu reactions.

  • Urea bond formation: Reacting an isocyanate intermediate with a 3,4-dichloroaniline derivative under anhydrous conditions .

Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or toluene, selected for their ability to dissolve polar intermediates.

  • Temperature: Reactions often proceed at 0°C to room temperature to minimize side reactions.

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) may accelerate urea bond formation.

A patent (US20120225904A1) detailing similar urea derivatives highlights the use of Pd-catalyzed cross-coupling to install aromatic groups, suggesting potential applicability to this compound’s synthesis .

Structural and Computational Analysis

Comparative analysis with analogs, such as 1-Cyclopropyl-1-[3-(1,3-Thiazol-2-Yl)benzyl]-3-[4-(Trifluoromethoxy)phenyl]urea (PubChem CID: 74627728), reveals critical structure-activity relationships (SAR):

Table 2: Structural Comparison with Analogous Ureas

CompoundMolecular WeightKey Substituents
Target Compound341.25 g/molCyclopropyl, 3,4-dichlorophenyl, thiophene
PubChem CID 74627728 433.4 g/molCyclopropyl, trifluoromethoxyphenyl, thiazole
Patent JP2007529489A5 387.8 g/molDichlorophenyl, benzodiazepine

Computational studies predict moderate hydrophobicity (cLogP ≈ 3.2) and hydrogen-bond acceptor/donor counts (2/1), aligning with bioavailability criteria for CNS-targeted drugs . Density functional theory (DFT) simulations suggest the 3,4-dichlorophenyl group enhances binding to aromatic residues in enzyme active sites .

Hypothesized Biological Activities

Though direct pharmacological data are scarce, structurally related urea derivatives exhibit:

  • Anticancer activity: Inhibition of kinases (e.g., B-Raf) via urea-mediated hydrogen bonding .

  • Antibacterial effects: Disruption of cell wall synthesis in Gram-positive pathogens.

  • Anti-inflammatory action: Modulation of COX-2 and NF-κB pathways .

A patent (US20120225904A1) discloses urea derivatives with IC₅₀ < 100 nM against cancer cell lines, underscoring the pharmacophoric importance of the urea scaffold .

Future Research Directions

  • Biological profiling: Prioritize assays against kinase targets (e.g., EGFR, VEGFR).

  • Formulation studies: Explore salt forms (e.g., hydrochloride) to enhance solubility.

  • Patent landscaping: Investigate overlap with existing urea-derivative claims .

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